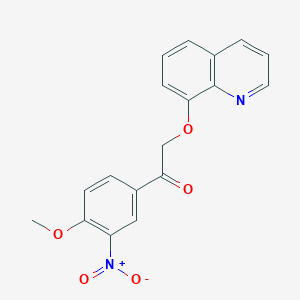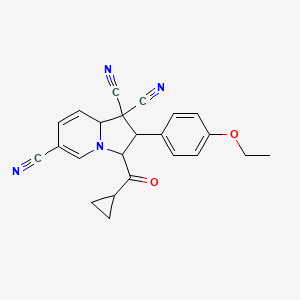
1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone, also known as MNQO, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has also been shown to disrupt microtubule formation, which is important for cell division and movement.
Biochemical and Physiological Effects:
1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone can induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and disrupt microtubule formation. In vivo studies have shown that 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone can inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone is its relatively simple synthesis method, which makes it easy to obtain in large quantities. 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a tool for studying protein-protein interactions, particularly in the context of drug discovery. Additionally, there is potential for 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone to be used in the development of novel organic materials with interesting optical and electronic properties.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone involves the reaction between 4-methoxy-3-nitrobenzaldehyde and 8-hydroxyquinoline in the presence of acetic anhydride and catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone is typically around 70-80%.
Applications De Recherche Scientifique
1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In biochemistry, 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been studied for its potential as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-2-quinolin-8-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-16-8-7-13(10-14(16)20(22)23)15(21)11-25-17-6-2-4-12-5-3-9-19-18(12)17/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKRIHGAXRECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-3-nitrophenyl)-2-(8-quinolyloxy)-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)



![1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4897787.png)
![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)
![10-(4-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4897814.png)

![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)
![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)
